molecular formula C11H16BClN2O2 B582080 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 944401-60-9

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B582080
CAS No.: 944401-60-9
M. Wt: 254.521
InChI Key: UDJHTGSHJMSPRJ-UHFFFAOYSA-N
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Description

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its molecular formula is C₁₁H₁₆BClN₂O₂, with a molecular weight of 254.52 g/mol . The compound features a pyridine core substituted with:

  • A chlorine atom at position 4,
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 5,
  • An amine group at position 2.

This configuration makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules . Its stability under ambient conditions is moderate, requiring storage in inert atmospheres at 2–8°C to prevent hydrolysis of the boronate moiety .

Properties

IUPAC Name

4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJHTGSHJMSPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726098
Record name 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-60-9
Record name 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944401-60-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Optimization

A representative procedure involves reacting 5-bromo-4-chloropyridin-2-amine with B₂Pin₂ in the presence of [Pd(dba)₂] (bis(dibenzylideneacetone)palladium(0)), tricyclohexylphosphine (PCy₃), and potassium acetate in 1,4-dioxane at 80°C for 65 hours. The base facilitates transmetallation, while the bulky phosphine ligand suppresses undesired homocoupling. Purification via silica gel chromatography (0–30% ethyl acetate in hexanes) yields the target compound in 53% yield .

Key Parameters:

  • Catalyst System : [Pd(dba)₂] (1 mol%) + PCy₃ (2 mol%)

  • Solvent : 1,4-Dioxane

  • Temperature : 80°C

  • Time : 65 hours

  • Base : Potassium acetate (1.5 equiv)

Challenges and Mitigations

The electron-withdrawing chlorine at C4 deactivates the pyridine ring, necessitating prolonged reaction times. Substituting PCy₃ with Buchwald-Hartwig ligands (e.g., XPhos) may enhance efficiency. Additionally, microwave-assisted heating (150°C for 20 minutes) has been reported for analogous systems, reducing time without compromising yield.

Iridium-Catalyzed C–H Borylation

Direct C–H borylation offers an atom-economical alternative to cross-coupling. Iridium complexes, such as [Ir(OMe)(COD)]₂, enable regioselective borylation of pyridine derivatives.

Traceless Borylation of Amino-Substituted Pyridines

For 4-chloropyridin-2-amine, the amino group acts as a directing group, steering borylation to the C5 position. A mixture of [Ir(OMe)(COD)]₂ (1 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen, 2 mol%), and pinacolborane (HBpin) in dichloromethane achieves full conversion at 80°C within 24 hours. The tmphen ligand prevents protodeboronation and enhances selectivity for the para position relative to the amino group.

Key Parameters:

  • Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)

  • Ligand : tmphen (2 mol%)

  • Boronate Source : HBpin (1.5 equiv)

  • Solvent : Dichloromethane

  • Temperature : 80°C

Spectroscopic Validation

Mass spectrometry (MS) confirms successful borylation, with ESI m/z = 343.1 [M+H]⁺ observed for analogous compounds. Nuclear magnetic resonance (NMR) reveals characteristic peaks for the pinacol boronate (δ 1.3 ppm, singlet, 12H) and pyridine protons (δ 8.2–8.5 ppm).

Sequential Functionalization: Chlorination Followed by Borylation

This two-step strategy first introduces chlorine to pyridin-2-amine, followed by borylation at C5.

Chlorination via Electrophilic Aromatic Substitution

Treating pyridin-2-amine with N-chlorosuccinimide (NCS) in acetic acid at 0°C installs chlorine at C4, yielding 4-chloropyridin-2-amine. The amino group directs electrophilic substitution to the para position.

Borylation Under Microwave Conditions

Subsequent iridium-catalyzed borylation (as in Section 2.1) or palladium-mediated coupling (Section 1.1) introduces the boronate ester. Microwave irradiation (150°C, 20 minutes) in dimethylformamide (DMF) with cesium carbonate accelerates the reaction, achieving >90% conversion.

Comparative Analysis of Methods

Method Catalyst Yield Time Advantages
Suzuki-Miyaura Coupling[Pd(dba)₂]/PCy₃53%65 hoursHigh functional group tolerance
Ir-Catalyzed C–H Borylation[Ir(OMe)(COD)]₂/tmphen60–70%24 hoursAtom-economical, no pre-halogenation
Sequential FunctionalizationN/A75%2 stepsControlled regioselectivity

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to modify the pyridine ring.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It acts as a kinase inhibitor , targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of pyridine compounds exhibited significant inhibition of Aurora kinase activity, which is crucial for cancer cell division .

Case Study:
A derivative of this compound was tested in vitro against various cancer cell lines, showing promising results with IC50 values in the nanomolar range. The study indicated that the compound could selectively inhibit tumor growth while sparing normal cells .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. Research indicates that pyridine derivatives can exhibit potent activity against Gram-positive bacteria and certain fungal strains .

Case Study:
In a comparative study of various pyridine-based compounds, one derivative showed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Polymer Chemistry

The incorporation of boron-containing compounds like 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine into polymer matrices has shown to enhance the thermal and mechanical properties of polymers. The dioxaborolane moiety allows for cross-linking reactions that improve material strength and stability under various conditions.

Data Table: Thermal Properties Comparison

CompoundGlass Transition Temperature (°C)Tensile Strength (MPa)
Control Polymer7030
Polymer with Compound8550

This table illustrates the significant improvements in thermal stability and mechanical strength when the compound is added to the polymer matrix.

Pesticide Development

The unique structure of This compound makes it a candidate for developing novel pesticides. Its ability to inhibit certain biological pathways in pests can lead to effective pest control solutions.

Case Study:
Field trials conducted with formulations containing this compound demonstrated up to a 70% reduction in pest populations compared to untreated controls. The compound's efficacy was attributed to its mode of action targeting specific metabolic pathways in insects .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The boronate ester group can interact with biological molecules, forming reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

  • Key Differences : Chlorine at position 2 and amine at position 3 (vs. Cl at 4 and NH₂ at 2 in the target compound).
  • Molecular Weight : 254.52 g/mol (identical to the target compound).
  • Applications : Used in analogous cross-coupling reactions but may exhibit altered regioselectivity due to substituent positioning .

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

  • Key Differences : Chlorine at position 3 (CAS 850568-25-1).
  • Molecular Weight : 254.52 g/mol.

Functional Group Modifications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

  • Key Differences : Chlorine replaced with a trifluoromethyl (CF₃) group at position 4 .
  • Molecular Weight : 288.07 g/mol.
  • Applications : Enhanced lipophilicity and metabolic stability, making it suitable for central nervous system-targeted drug candidates .

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

  • Key Differences : N-methylation of the amine group.
  • Molecular Weight : 268.55 g/mol.
  • Stability : Increased steric protection of the amine may reduce undesired side reactions in multi-step syntheses .

Heterocycle Variations

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

  • Key Differences : Pyrimidine ring (vs. pyridine) with a methyl group at position 4 .
  • Molecular Weight : 235.09 g/mol.
  • Applications : Used in fragment-based drug discovery for kinase inhibitors due to altered electronic properties .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications Reference ID
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Cl (4), NH₂ (2), Bpin (5) C₁₁H₁₆BClN₂O₂ 254.52 Suzuki coupling, kinase inhibitors
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Cl (2), NH₂ (3), Bpin (5) C₁₁H₁₆BClN₂O₂ 254.52 Regioselective biaryl synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine CF₃ (4), NH₂ (2), Bpin (5) C₁₂H₁₆BF₃N₂O₂ 288.07 CNS-targeted drug candidates
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Cl (3), NMe (2), Bpin (5) C₁₂H₁₈BClN₂O₂ 268.55 Stabilized intermediates
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Me (4), NH₂ (2), Bpin (5) C₁₁H₁₈BN₃O₂ 235.09 Fragment-based kinase inhibitors

Reactivity and Stability Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) decrease boronate reactivity in Suzuki couplings, necessitating optimized catalysts .
  • Steric Effects : Methylation or bulky substituents near the boronate (e.g., N-methyl in ) reduce hydrolysis rates.
  • Storage : Most derivatives require protection from light and moisture, with recommended storage at 2–8°C under inert gas .

Biological Activity

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C13H16BClN2O2
  • Molecular Weight : 278.54 g/mol
  • CAS Number : 1072145-24-4

Research indicates that compounds containing the pyridine ring, particularly those with substituents like dioxaborolane moieties, exhibit diverse biological activities. The proposed mechanisms include:

  • Inhibition of Kinases : The compound shows potential as a multi-target receptor tyrosine kinase (RTK) inhibitor. In particular, it may inhibit angiogenesis by targeting pathways involving vascular endothelial growth factor receptors (VEGFRs) and other RTKs.
  • Cell Cycle Arrest : Preliminary studies suggest that this compound can induce cell cycle arrest in cancer cell lines, which may be linked to its effects on EGFR phosphorylation and subsequent apoptosis induction.
  • Anti-Angiogenic Activity : The compound has been investigated for its anti-angiogenic properties, showing promising results in inhibiting endothelial cell proliferation and migration.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

  • Kinase Inhibition : Compounds similar to this compound exhibited IC50 values in the nanomolar range against various kinases involved in angiogenesis. For instance:
    CompoundTarget KinaseIC50 (nM)
    CDAU-1VEGFR-21.11
    CDAU-1TIE-27.20
    CDAU-1EphB45.34

These results indicate a strong affinity for multiple targets involved in angiogenesis and tumor growth.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in preclinical models:

  • Study on Anti-Cancer Activity :
    • A study evaluated the anti-cancer properties of a related compound in human vascular endothelial cells (EA.hy926). The results indicated a significant reduction in cell viability at concentrations correlating with kinase inhibition.
  • In Vivo Models :
    • Animal models treated with compounds containing the dioxaborolane moiety demonstrated reduced tumor growth and metastasis compared to control groups. This underscores the potential therapeutic applications of these compounds in oncology.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicity assessments have shown that compounds with similar structures can exhibit acute toxicity if ingested or improperly handled:

Hazard ClassificationDescription
H301Toxic if swallowed
H302Harmful if swallowed

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The synthesis typically involves introducing the boronic ester group to a pyridine scaffold. A common approach is cross-coupling reactions, such as Miyaura borylation, using pinacolborane and palladium catalysts. Key parameters include:

  • Base selection : Trialkylamines (e.g., Et₃N) or Hünig’s base improve yields for pyridin-2-amine derivatives by minimizing side reactions .
  • Temperature control : Reactions are often conducted at 80–100°C under inert atmospheres to stabilize the boronic ester intermediate .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation involves:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for pyridine; boron-adjacent carbons at ~30 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (calc. 280.6 g/mol) and detects impurities .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Q. What safety precautions are critical during handling?

  • Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315-H319) .
  • Storage : Store under nitrogen at 2–8°C in amber vials to prevent boronic ester hydrolysis .
  • Waste disposal : Neutralize with dilute NaOH before discarding to avoid environmental release of boron residues .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?

The boronic ester moiety enables coupling with aryl halides. Key considerations:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may require phase-transfer catalysts for biphasic systems .
  • Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1 mol% achieves >80% conversion, but excess catalyst risks colloidal Pd formation .
  • Substrate scope : Electron-withdrawing groups on the pyridine ring (e.g., Cl) reduce electron density, slowing oxidative addition; pre-activation with LiOH may improve yields .

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

Contradictions often arise from:

  • Base incompatibility : Et₃N may deprotonate sensitive intermediates, leading to side products. Testing alternative bases (e.g., K₂CO₃) under identical conditions clarifies optimal choices .
  • Moisture sensitivity : Trace water hydrolyzes boronic esters to boronic acids, reducing coupling efficiency. Karl Fischer titration of solvents and rigorous drying protocols are essential .
  • Analytical discrepancies : Cross-validate HPLC retention times with spiked standards to distinguish byproducts from degradation .

Q. What advanced techniques elucidate its solid-state structure and intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., B–O ≈ 1.36 Å) and dihedral angles between pyridine and boronic ester groups .
  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to confirm tautomeric forms or charge distribution .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition above 200°C suggests suitability for high-temperature reactions .

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